molecular formula C7H12O B2402501 (1S,2R)-1,1'-Bi[cyclopropane]-2-methanol CAS No. 15136-04-6

(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol

Cat. No.: B2402501
CAS No.: 15136-04-6
M. Wt: 112.172
InChI Key: QENGFKJBIVRULH-BQBZGAKWSA-N
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Description

(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is a unique organic compound characterized by its cyclopropane rings and a methanol functional group Cyclopropane rings are known for their strained nature, which imparts unique reactivity to the compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes . Another method involves the use of diazo compounds and transition metal catalysts to achieve cyclopropanation .

Industrial Production Methods

Industrial production of cyclopropane derivatives often employs catalytic systems that ensure high regio- and stereoselectivity. The use of nickel or palladium catalysts in cross-coupling reactions is a common approach . These methods are scalable and provide high yields, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.

    Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include cyclopropane carboxylic acids, cyclopropane alcohols, and various substituted cyclopropane derivatives .

Scientific Research Applications

(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is unique due to its dual cyclopropane rings and the presence of a methanol group. This combination imparts distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .

Properties

IUPAC Name

[(1R,2S)-2-cyclopropylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENGFKJBIVRULH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2C[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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